

Predicted log P value and lipophilicity of Pholedrine hydrochloride

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Compound of Interest

Compound Name: *Pholedrine hydrochloride*

Cat. No.: *B3026051*

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An In-Depth Technical Guide on the Predicted Log P and Lipophilicity of **Pholedrine Hydrochloride**

Introduction to Lipophilicity and Log P

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug discovery and development. It significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.^{[1][2]} The octanol-water partition coefficient (P) is the gold standard measure of lipophilicity, representing the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.^[1] This is typically expressed in its logarithmic form, log P.

A positive log P value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).^[1] A log P of 0 signifies equal partitioning between the two phases.^[1] For instance, a log P of 1 means a 10:1 partitioning in the organic to aqueous phase.^[1] This parameter is a key component of frameworks like Lipinski's "Rule of Five," which suggests that for oral bioavailability, a compound's log P should generally be less than 5.^{[3][4][5]}

Predicted Log P and Lipophilicity of Pholedrine Hydrochloride

Pholedrine is a sympathomimetic amine, structurally related to amphetamines, and is chemically known as 4-hydroxy-N-methylamphetamine.[6] It is utilized pharmaceutically, often in topical eye drops, for its mydriatic (pupil-dilating) effects.[6]

The predicted log P value for Pholedrine ranges from 1.12 to 1.7.[6][7] This range suggests that Pholedrine possesses moderate lipophilicity. This characteristic places it in a favorable position between highly hydrophilic and highly lipophilic compounds, which can be advantageous for its pharmacokinetic profile.[7] The variation in the predicted log P values can be attributed to the different computational algorithms and methodologies used for the prediction.[7]

The moderate lipophilicity of Pholedrine is influenced by its chemical structure. The presence of a hydroxyl group contributes to its receptor selectivity, while the N-methylation enhances its ability to penetrate the central nervous system compared to its non-methylated counterparts due to increased lipophilicity.[7] Furthermore, Pholedrine exhibits good solubility in alcohol and ether, and it is readily soluble in dilute acids due to the protonation of its amino group.[7]

Data Presentation: Physicochemical Properties of Pholedrine

The following table summarizes the key quantitative data related to the lipophilicity and other physicochemical properties of Pholedrine.

Parameter	Value	Source
Predicted log P	1.12 to 1.7	[6][7]
Molecular Formula	C ₁₀ H ₁₅ NO	[8]
Molar Mass	165.236 g·mol ⁻¹	[6]
Acid Dissociation Constant (pKa)	11.19 (phenolic hydroxyl)	[7]
Base Dissociation Constant (pKa)	9.73 (methylamino)	[7]

Experimental Protocols for Lipophilicity Determination

The determination of log P can be achieved through various experimental methods, with the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common.^{[1][9]}

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most accurate technique for directly measuring the partition coefficient.^{[10][11]} It is considered the gold standard for log P determination.^[3]

Methodology:

- **Preparation of Phases:** n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated with each other by shaking them together for at least 24 hours, followed by a separation period.^{[3][4][12]}
- **Sample Preparation:** A known amount of the test compound (**Pholedrine hydrochloride**) is dissolved in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** The two phases are combined in a flask at a specific volume ratio. The mixture is then shaken or stirred vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.^[11]
- **Phase Separation:** The mixture is allowed to stand undisturbed, or is centrifuged, to ensure complete separation of the two phases.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.^{[10][13]}
- **Calculation of log P:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

Drawbacks: This method can be time-consuming, requires a relatively pure compound, and may not be suitable for highly lipophilic or unstable compounds.^{[9][14]} Emulsion formation can

also be a challenge for certain substances.[\[11\]](#)

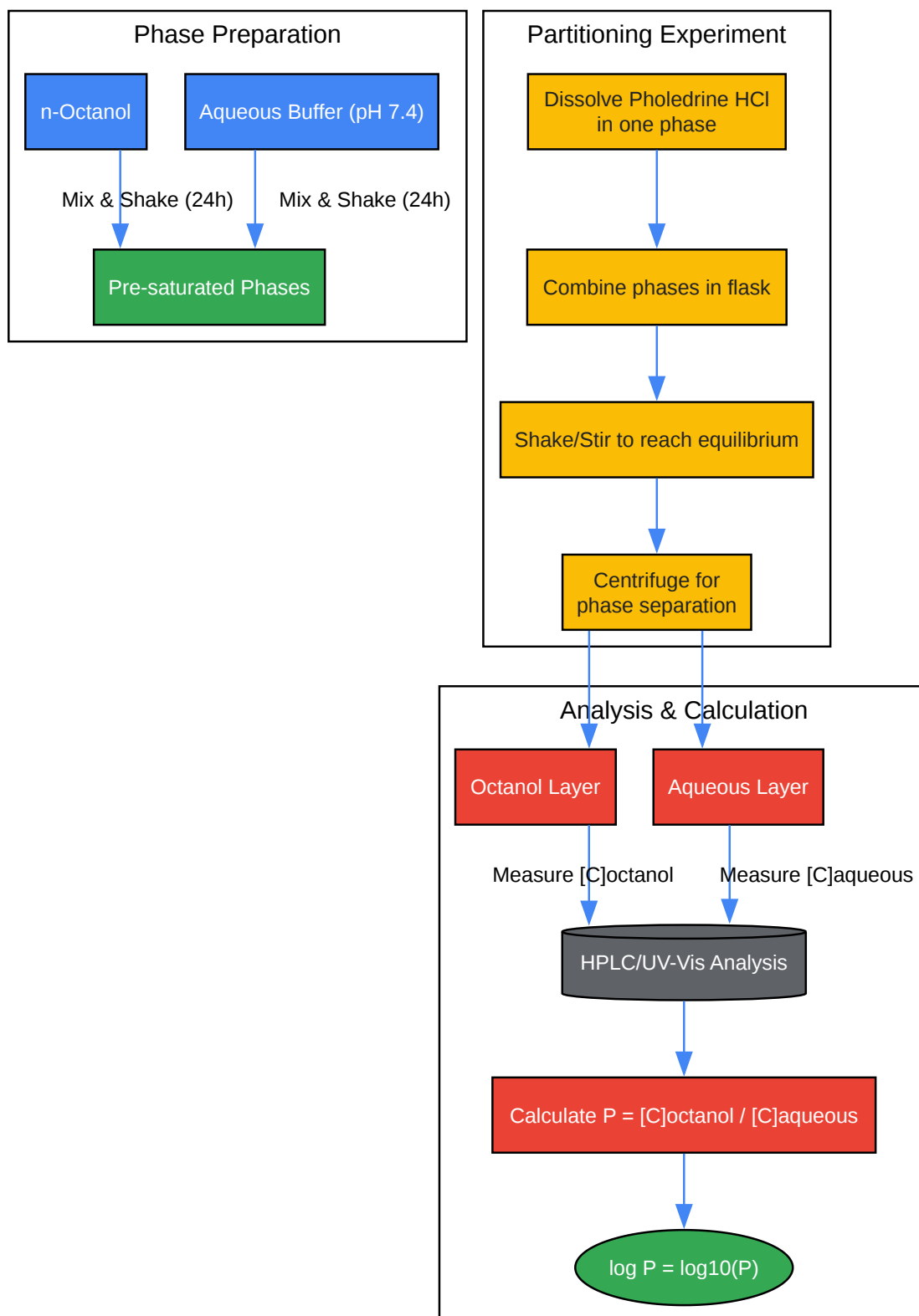
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, automated alternative for estimating log P values and is particularly useful for high-throughput screening.[\[9\]](#)[\[10\]](#)[\[15\]](#) This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

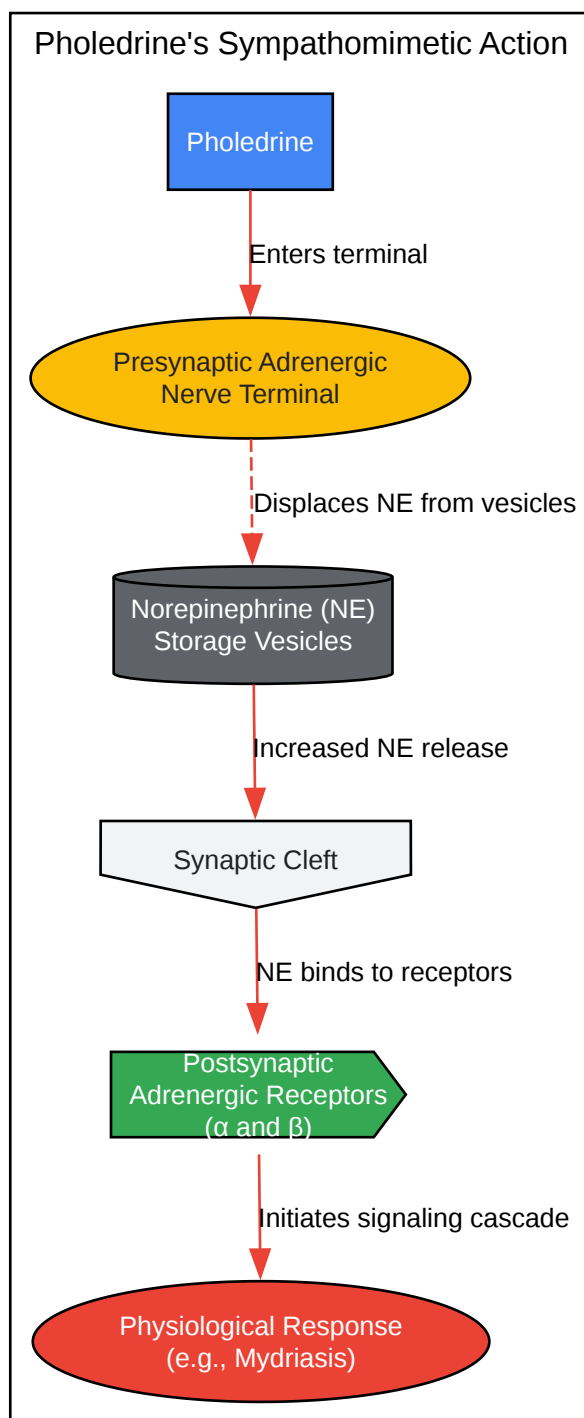
- **System Setup:** An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[\[10\]](#)[\[14\]](#)
- **Calibration:** A series of standard compounds with known log P values are injected into the HPLC system.
- **Retention Time Measurement:** The retention time (t_R) for each standard is recorded. The dead time (t_0), which is the retention time of an unretained compound, is also determined.[\[10\]](#)
- **Capacity Factor Calculation:** The capacity factor (k) for each standard is calculated using the formula: $k = (t_R - t_0) / t_0$.
- **Standard Curve Generation:** A linear regression analysis is performed by plotting the logarithm of the capacity factor ($\log k$) against the known log P values of the standards.[\[9\]](#)[\[14\]](#)
- **Analysis of Test Compound:** The test compound (**Pholedrine hydrochloride**) is injected into the same HPLC system under identical conditions to determine its retention time and calculate its log k.
- **Log P Determination:** The log P of the test compound is then calculated from the linear regression equation of the standard curve.[\[9\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for log P determination using the shake-flask method.



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Caption: Conceptual signaling pathway of Pholedrine's sympathomimetic action.

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